molecular formula C14H19NO B4960367 1-(2-phenylbutanoyl)pyrrolidine

1-(2-phenylbutanoyl)pyrrolidine

Cat. No.: B4960367
M. Wt: 217.31 g/mol
InChI Key: OICBYWFQUKULES-UHFFFAOYSA-N
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Description

1-(2-Phenylbutanoyl)pyrrolidine is a chemical compound of significant interest in biochemical and pharmacological research, primarily for its role as a precursor or core structure in the development of potent prolyl oligopeptidase (POP) inhibitors . POP is a serine protease enzyme involved in the hydrolysis of neuropeptides and has been implicated in the pathology of several neurodegenerative diseases , such as Parkinson's disease and Alzheimer's disease, as well as in inflammatory processes . Researchers utilize this compound and its analogs to study POP's mechanism of action, which includes the regulation of inositol triphosphate signaling and the modulation of alpha-synuclein and tau protein aggregation, both key factors in neurodegenerative conditions . Furthermore, structural analogs of this compound, such as KYP-2047, have been documented as tight-binding inhibitors that confer cytoprotective and anti-inflammatory effects in cellular models, such as human retinal pigment epithelial cells under oxidative stress . This product is intended for laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-phenyl-1-pyrrolidin-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICBYWFQUKULES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis
1-(2-Phenylbutanoyl)pyrrolidine serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The pyrrolidine ring can undergo nucleophilic substitutions, leading to diverse derivatives.
  • Cyclization Reactions : It can participate in cyclization to form larger cyclic compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeDescription
SubstitutionNucleophilic substitution with various reagents
CyclizationFormation of cyclic compounds through intramolecular reactions
OxidationConversion to corresponding oxo derivatives
ReductionFormation of reduced derivatives

Biological Research Applications

Investigating Biological Interactions
In biological research, this compound is studied for its interactions with biological macromolecules. It can act as a probe to investigate:

  • Enzyme Activities : Understanding how the compound affects enzyme kinetics and mechanisms.
  • Protein-Ligand Interactions : Exploring binding affinities and specific interactions with target proteins.

Case Study: Enzyme Modulation
A study investigated the effect of this compound on prolyl oligopeptidase (PREP), a serine protease involved in various physiological processes. The compound was found to modulate PREP activity, indicating its potential as a therapeutic agent targeting this enzyme.

Medicinal Applications

Therapeutic Potential
Research into the medicinal properties of this compound has revealed potential pharmacological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
  • Anticancer Activity : Investigations are ongoing to determine its efficacy against various cancer cell lines.

Table 2: Pharmacological Activities of this compound

Activity TypeDescription
Anti-inflammatoryReduces inflammatory cytokines in cell models
AnticancerExhibits cytotoxic effects on cancer cells

Industrial Applications

Chemical Manufacturing
In industrial settings, this compound is utilized for:

  • Production of Specialty Chemicals : It serves as an intermediate in the synthesis of various specialty chemicals.
  • Catalyst Development : The compound's reactivity makes it suitable for use in catalytic processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-phenylbutanoyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A common approach involves reacting pyrrolidine with 2-phenylbutanoyl chloride in the presence of a base (e.g., potassium carbonate) under anhydrous conditions. Optimization may include:

  • Solvent selection (e.g., DMF for polar aprotic environments) .
  • Temperature control (e.g., 150°C for efficient reaction kinetics) .
  • Purification via column chromatography or recrystallization.
    • Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry to minimize byproducts like unreacted acyl chloride or dimerization.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., pyrrolidine ring protons at δ 1.8–3.0 ppm, phenyl protons at δ 7.2–7.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1750 cm⁻¹ and aromatic C-H stretches.
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
    • Validation : Compare data with computational predictions (e.g., DFT calculations) or reference standards.

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodology :

  • Comparative Structural Analysis : Modify substituents (e.g., halogenation at phenyl or pyrrolidine positions) and assess changes in bioactivity. For example, bromine at the phenyl ring may enhance binding affinity to enzymes .
  • Biological Assays : Test derivatives in receptor-binding assays (e.g., GPCRs) or enzymatic inhibition studies. Use IC₅₀ values to quantify potency .
  • Crystallography : Resolve ligand-target complexes (e.g., via X-ray or cryo-EM) to identify critical interactions .

Q. How can researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Standardized Assays : Use uniform protocols (e.g., fixed cell lines, controlled ligand concentrations) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., Bayesian regression) to identify confounding factors (e.g., solvent effects, purity) .
  • In Silico Validation : Cross-reference experimental results with molecular dynamics simulations to confirm mechanistic hypotheses .

Q. What in silico methods are effective for predicting interactions between this compound and biological targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, neurotransmitter receptors) .
  • QSAR Modeling : Train models on derivative datasets to correlate structural descriptors (e.g., logP, polar surface area) with activity .
  • ADMET Prediction : Evaluate pharmacokinetics (e.g., BBB permeability, metabolic stability) using tools like SwissADME .

Q. How can enantiomeric purity of this compound impact pharmacological outcomes, and what methods ensure stereochemical fidelity?

  • Methodology :

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration via CD spectra.
  • Biological Testing : Compare activity of enantiomers in vitro (e.g., EC₅₀ differences in receptor activation) to identify the bioactive form .

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